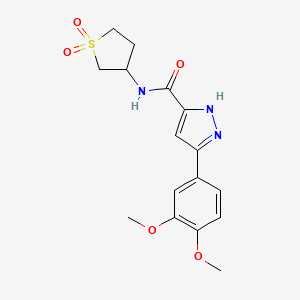![molecular formula C20H18BrN5O2 B11129883 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11129883.png)
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6-bromo-1H-indol-1-il)etil]-2-[3-(4H-1,2,4-triazol-4-il)fenoxi]acetamida es un compuesto orgánico complejo que presenta una combinación única de indolo, triazol y unidades de fenoxiacetamida. Este compuesto es de gran interés debido a sus posibles aplicaciones en diversos campos, incluyendo la química medicinal, la farmacología y la ciencia de materiales. La presencia de los anillos de indolo y triazol sugiere una posible actividad biológica, lo que la convierte en una candidata para el desarrollo de fármacos y otras investigaciones científicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[2-(6-bromo-1H-indol-1-il)etil]-2-[3-(4H-1,2,4-triazol-4-il)fenoxi]acetamida típicamente implica varios pasos:
Formación del Derivado de Indolo: La síntesis comienza con la bromación del indolo para formar 6-bromoindolo. Esto se puede lograr utilizando bromo en un solvente adecuado como el ácido acético.
Alquilación: El 6-bromoindolo se alquila luego con 2-bromoetilamina para formar 2-(6-bromo-1H-indol-1-il)etilamina.
Formación de Fenoxiacetamida: Por separado, el 3-(4H-1,2,4-triazol-4-il)fenol se hace reaccionar con cloruro de cloroacetilo para formar 2-[3-(4H-1,2,4-triazol-4-il)fenoxi]acetamida.
Reacción de Acoplamiento: Finalmente, la 2-(6-bromo-1H-indol-1-il)etilamina se acopla con 2-[3-(4H-1,2,4-triazol-4-il)fenoxi]acetamida en condiciones apropiadas, como en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de los procesos a niveles industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El anillo de indolo puede sufrir reacciones de oxidación, formando potencialmente derivados de oxindol.
Reducción: El anillo de triazol se puede reducir en condiciones específicas, aunque esto es menos común.
Sustitución: El átomo de bromo en el anillo de indolo se puede sustituir con varios nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd / C) puede reducir el anillo de triazol.
Sustitución: Se pueden utilizar nucleófilos como azida de sodio o tiourea en reacciones de sustitución.
Productos Mayores
Oxidación: Derivados de oxindol.
Reducción: Derivados de triazol reducido.
Sustitución: Varios derivados de indolo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, N-[2-(6-bromo-1H-indol-1-il)etil]-2-[3-(4H-1,2,4-triazol-4-il)fenoxi]acetamida se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de compuestos novedosos.
Biología
Biológicamente, este compuesto puede exhibir diversas actividades debido a la presencia de los anillos de indolo y triazol. Los derivados del indolo son conocidos por sus propiedades antivirales, anticancerígenas y antimicrobianas
Medicina
En medicina, este compuesto podría investigarse por sus posibles efectos terapéuticos. La combinación de unidades de indolo y triazol puede resultar en propiedades farmacológicas únicas, lo que la convierte en una candidata para el desarrollo de nuevos medicamentos dirigidos a enfermedades específicas.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos. Su estructura única puede impartir características deseables a estos materiales, como mayor estabilidad o interacciones específicas con otras sustancias.
Mecanismo De Acción
El mecanismo de acción de N-[2-(6-bromo-1H-indol-1-il)etil]-2-[3-(4H-1,2,4-triazol-4-il)fenoxi]acetamida dependería de su aplicación específica. En un contexto biológico, puede interactuar con varios objetivos moleculares, como enzimas o receptores, a través de sus anillos de indolo y triazol. Estas interacciones podrían modular la actividad de estos objetivos, lo que lleva a efectos terapéuticos. Por ejemplo, los derivados del indolo a menudo se unen a los receptores de serotonina, mientras que los anillos de triazol pueden inhibir enzimas como el citocromo P450.
Comparación Con Compuestos Similares
Compuestos Similares
N-[2-(1H-indol-3-il)etil]-2-[3-(4H-1,2,4-triazol-4-il)fenoxi]acetamida: Estructura similar pero sin el átomo de bromo.
N-[2-(6-cloro-1H-indol-1-il)etil]-2-[3-(4H-1,2,4-triazol-4-il)fenoxi]acetamida: Estructura similar con un átomo de cloro en lugar de bromo.
N-[2-(6-bromo-1H-indol-1-il)etil]-2-[3-(1H-1,2,4-triazol-1-il)fenoxi]acetamida: Estructura similar con un isómero de triazol diferente.
Singularidad
La singularidad de N-[2-(6-bromo-1H-indol-1-il)etil]-2-[3-(4H-1,2,4-triazol-4-il)fenoxi]acetamida radica en su combinación específica de grupos funcionales. La presencia tanto del indolo sustituido con bromo como del anillo de triazol en una sola molécula proporciona una plataforma única para explorar nuevas reacciones químicas y actividades biológicas. Esta combinación no se encuentra comúnmente en otros compuestos, lo que la convierte en un objetivo valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C20H18BrN5O2 |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
N-[2-(6-bromoindol-1-yl)ethyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-5-4-15-6-8-25(19(15)10-16)9-7-22-20(27)12-28-18-3-1-2-17(11-18)26-13-23-24-14-26/h1-6,8,10-11,13-14H,7,9,12H2,(H,22,27) |
Clave InChI |
DDQPWGBQROZWOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)N4C=NN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(4-butoxyphenyl)-5-[4-(heptyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129805.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11129816.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide](/img/structure/B11129817.png)
![N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11129832.png)
![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129840.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11129845.png)

![(1S,9S)-N-[(2S)-1-(4-butylanilino)-1-oxo-3-phenylpropan-2-yl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide](/img/structure/B11129853.png)
![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone](/img/structure/B11129861.png)
![N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11129869.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129870.png)
![1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B11129871.png)
![4-[2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11129875.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11129876.png)
